Product packaging for 1,2-Dimethyl-3-pentylcyclopropane(Cat. No.:CAS No. 62238-05-5)

1,2-Dimethyl-3-pentylcyclopropane

Cat. No.: B13925093
CAS No.: 62238-05-5
M. Wt: 140.27 g/mol
InChI Key: IPMTXCVSSNHQAF-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Concepts in Cyclopropane (B1198618) Chemistry

The journey into cyclopropane chemistry began in 1881 with the first synthesis of cyclopropane by August Freund. nih.gov Initially considered a chemical curiosity, the field gained momentum as chemists like William Henry Perkin Jr. synthesized functionalized derivatives, leading to Adolf von Baeyer's formulation of his famous ring strain theory. nist.gov For an extended period, the primary interest in cyclopropanes was centered on understanding their reaction mechanisms. nist.gov A significant leap in synthetic methodology came with the development of carbene and carbenoid chemistry, which provided more straightforward and selective routes to various cyclopropane compounds. nist.gov It wasn't until the mid-20th century that the potential of cyclopropanes as versatile building blocks in organic synthesis was widely recognized. nist.gov

Distinctive Structural Features and Electronic Characteristics of Cyclopropane Derivatives

The cyclopropane ring is characterized by its triangular geometry, which forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. acs.org This deviation results in substantial angle strain, making the C-C bonds weaker than those in acyclic alkanes. acs.org The bonding in cyclopropane is often described by the Walsh model or the bent bond (or "banana bond") model. acs.org These models explain the high p-character of the C-C bonds, which imparts some properties akin to a carbon-carbon double bond. researchgate.net This "double-bond character" allows the cyclopropane ring to interact with adjacent π-systems and participate in reactions such as additions and ring-openings. researchgate.net The introduction of substituents, like the methyl and pentyl groups in 1,2-Dimethyl-3-pentylcyclopropane, further influences the electronic distribution and conformation of the ring, affecting its stability and reactivity.

Strategic Importance of Investigating Highly Substituted Cyclopropane Systems: Focus on this compound

The investigation of highly substituted cyclopropanes like this compound is of considerable strategic importance. The cyclopropane motif is a key structural feature in numerous natural products and pharmaceutically active molecules, where it can enhance biological activity, improve metabolic stability, and provide conformational rigidity. researchgate.netmdpi.comsemanticscholar.org The presence of a long alkyl chain, such as the pentyl group, can significantly impact the lipophilicity of the molecule, which is a critical parameter for drug design and transport across biological membranes.

The specific arrangement of the methyl and pentyl groups on the cyclopropane ring of this compound creates multiple stereoisomers. nist.govnist.gov The study of these individual stereoisomers is crucial for understanding structure-activity relationships, as different spatial arrangements of the substituents can lead to vastly different biological effects. nih.gov Therefore, research into such compounds contributes to the development of new synthetic methodologies for creating complex, stereochemically defined molecules and expands the library of compounds available for biological screening. acs.orgresearchgate.net

Overview of Advanced Research Methodologies and Thematic Scope Applied to this compound

The characterization and study of this compound and similar polysubstituted cyclopropanes necessitate the use of advanced analytical techniques. The primary methods for elucidating the structure and stereochemistry of such compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed to establish the precise arrangement of atoms and the relative stereochemistry of the substituents.

Mass Spectrometry (MS): GC-MS is a common technique used to determine the molecular weight and fragmentation pattern of volatile compounds like this compound, aiding in its identification. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For this compound, this would confirm the presence of C-H bonds in the cyclopropyl (B3062369) ring and the alkyl chains. nih.gov

Computational Chemistry: Quantum chemical calculations are used to predict the stable conformations, relative energies of different stereoisomers, and various spectroscopic properties of the molecule, providing a theoretical framework to complement experimental data. nih.gov

Chiral Chromatography: To separate and analyze the different stereoisomers of this compound, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential.

The thematic scope of research on this compound would encompass the development of stereoselective synthetic routes, the detailed characterization of its various isomers, and the exploration of its potential applications, particularly in areas where the unique combination of a strained ring and a lipophilic chain might be advantageous. researchgate.netmdpi.com

Detailed Research Findings

While specific research publications focusing exclusively on this compound are limited, its properties can be inferred from database entries and the extensive literature on related substituted cyclopropanes.

Physicochemical Properties

Below is a table of computed and experimental properties for this compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀PubChem nih.gov
Molecular Weight 140.27 g/mol PubChem nih.gov
IUPAC Name This compoundPubChem nih.gov
CAS Number 62238-05-5PubChem nih.gov
Boiling Point (Predicted) 425.60 KCheméo chemeo.com
Melting Point (Predicted) 211.92 KCheméo chemeo.com
Octanol/Water Partition Coefficient (logP, Predicted) 3.469Cheméo chemeo.com
Kovats Retention Index (Semi-standard non-polar) 944; 1001.3; 1003.6; 1006.4; 1008.7PubChem nih.gov

This is an interactive data table. You can sort and filter the data as needed.

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Spectroscopic TechniqueKey FindingsSource
Mass Spectrometry (GC-MS) The NIST Mass Spectrometry Data Center contains multiple GC-MS records for this compound, indicating its successful characterization by this method.PubChem nih.gov
Infrared (IR) Spectroscopy A vapor phase IR spectrum is available, which would show characteristic C-H stretching and bending frequencies for the cyclopropyl and alkyl groups.PubChem nih.gov

This is an interactive data table. You can sort and filter the data as needed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B13925093 1,2-Dimethyl-3-pentylcyclopropane CAS No. 62238-05-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62238-05-5

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,2-dimethyl-3-pentylcyclopropane

InChI

InChI=1S/C10H20/c1-4-5-6-7-10-8(2)9(10)3/h8-10H,4-7H2,1-3H3

InChI Key

IPMTXCVSSNHQAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C1C)C

Origin of Product

United States

Stereochemical Investigations of 1,2 Dimethyl 3 Pentylcyclopropane

Analysis of Isomeric Forms and Their Implications for 1,2-Dimethyl-3-pentylcyclopropane

The substitution pattern on the cyclopropane (B1198618) ring of this compound gives rise to multiple stereoisomers. These isomers share the same molecular formula (C10H20) and connectivity but differ in the three-dimensional orientation of their atoms. libretexts.orgnih.gov

Geometric Isomerism (cis/trans) at the Cyclopropane Ring

The rigidity of the cyclopropane ring prevents free rotation around the carbon-carbon single bonds, leading to geometric isomerism, specifically cis-trans isomerism. libretexts.orgmasterorganicchemistry.com This type of isomerism in this compound depends on the relative positions of the two methyl groups and the pentyl group on the three-membered ring.

The prefixes cis (Latin for "on the same side") and trans (Latin for "across") are used to differentiate these isomers. libretexts.org For this compound, we can consider the relationship between the two methyl groups and the pentyl group. For instance, if both methyl groups are on the same face of the ring, it is a cis isomer with respect to the methyl groups. wikipedia.org Similarly, the relationship between one methyl group and the pentyl group can be either cis or trans.

The different spatial arrangements of the substituents lead to distinct molecules with unique physical and chemical properties. vaia.com These isomers are stable and cannot interconvert without the breaking and reforming of chemical bonds. libretexts.org The stability of these isomers is influenced by steric strain, which is the repulsion between electron clouds of nearby atoms or groups. vaia.com Generally, trans isomers of substituted cyclopropanes are more stable than their cis counterparts because the substituents are further apart, minimizing steric hindrance. vaia.compearson.com

Identification and Characterization of Chiral Centers within this compound

A chiral center is typically a carbon atom bonded to four different groups. vedantu.com In the case of this compound, the carbon atoms of the cyclopropane ring that are attached to the methyl and pentyl groups are potential chiral centers.

Specifically, in the trans-1,2-dimethylcyclopropane (B1237784) structure, the two carbon atoms bearing methyl groups are considered chiral centers. vedantu.com This is because each of these carbons is attached to a hydrogen atom, a methyl group, and two different paths around the ring. Consequently, the trans isomer of this compound is chiral and can exist as a pair of enantiomers (non-superimposable mirror images). wikipedia.org

The cis isomer of 1,2-dimethylcyclopropane (B14754300) is a meso compound, meaning it is achiral despite having chiral centers, due to an internal plane of symmetry. youtube.com However, the introduction of the pentyl group at the third carbon atom of the cyclopropane ring in this compound eliminates this plane of symmetry in the all-cis isomer, making it chiral as well. Therefore, all stereoisomers of this compound are chiral.

Conformational Analysis of the this compound Ring System and Substituents

Conformational analysis examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. While the cyclopropane ring itself is rigid, the substituents attached to it can exhibit conformational flexibility.

Ring Puckering and Inversion Dynamics in Substituted Cyclopropanes

The cyclopropane ring is a nearly planar and rigid three-membered ring. libretexts.orglibretexts.org The internal bond angles of approximately 60° are significantly smaller than the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. libretexts.orgyoutube.com This inherent strain, along with torsional strain from eclipsed C-H bonds, makes the ring highly strained. libretexts.orgyoutube.com

Unlike larger cycloalkanes such as cyclobutane (B1203170) and cyclopentane (B165970), which can pucker or fold to relieve some strain, the cyclopropane ring has very limited flexibility. libretexts.orgyoutube.com Therefore, the concept of ring puckering and inversion dynamics, which is prominent in molecules like cyclohexane, is not a significant factor in the conformational analysis of the cyclopropane ring itself. nih.govlibretexts.org The primary conformational considerations for this compound arise from the orientations and rotations of its substituents.

Rotational Isomerism of the Pentyl Side Chain and Steric Interactions

The pentyl group attached to the cyclopropane ring has multiple single bonds around which rotation can occur. This leads to different rotational isomers, or rotamers, for the pentyl side chain. The relative energies of these rotamers are influenced by steric interactions between the pentyl group and the methyl groups on the cyclopropane ring.

The proximity of the substituents can lead to van der Waals repulsion, a form of steric strain. vaia.com For example, in a cis-isomer where the pentyl group and a methyl group are on the same side of the ring, certain conformations of the pentyl chain may bring it into close contact with the methyl group, increasing the molecule's potential energy and making that conformation less stable. The most stable conformations will be those that minimize these steric clashes by orienting the bulky parts of the pentyl chain away from the other substituents on the cyclopropane ring.

Methodologies for Stereochemical Purity Assessment and Resolution of this compound Isomers

Given the existence of multiple stereoisomers of this compound, methods for assessing their purity and separating them are crucial for detailed study.

The separation of stereoisomers, a process known as resolution, is a significant challenge in synthetic chemistry. For enantiomers, which have identical physical properties in a non-chiral environment, separation often requires the use of a chiral resolving agent or chiral chromatography. Diastereomers, on the other hand, have different physical properties and can often be separated by conventional techniques such as distillation or crystallization.

Various analytical techniques can be employed to assess the stereochemical purity of a sample of this compound. High-resolution gas chromatography (GC) is a powerful tool for separating and identifying different isomers. The NIST Chemistry WebBook provides gas chromatography data for stereoisomers of this compound, indicating that this technique can differentiate between them. nist.govnist.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), the relative stereochemistry of the substituents on the cyclopropane ring can be determined.

Chromatographic Separation Techniques for Stereoisomers

The separation of the stereoisomers of this compound, which can exist as multiple diastereomers and enantiomers, necessitates high-resolution analytical techniques. Gas chromatography is a primary method for separating volatile compounds like substituted cyclopropanes. The specific stereochemical arrangement of the methyl and pentyl groups on the cyclopropane ring influences the physical properties of the isomers, such as their boiling points and interactions with a stationary phase, allowing for their separation.

While specific chromatographic data for this compound is not extensively documented in publicly available literature, the principles of separation can be understood from studies on analogous substituted cycloalkanes. For instance, the separation of stereoisomers of dimethylcyclohexanes has been successfully achieved using chiral stationary phases in capillary gas chromatography. researchgate.net In one such study, a fused-silica capillary column coated with Chirasil-Dex was used to resolve the stereoisomers of 1,2- and 1,3-dimethylcyclohexane. researchgate.net This technique relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte, leading to different retention times.

The elution order of stereoisomers is dependent on the specific interactions with the stationary phase. For example, in the separation of dimethylcyclohexanes, the cis and trans diastereomers exhibited different elution behaviors, which were rationalized based on the orientation of the methyl groups. researchgate.net A similar approach would be applicable to the stereoisomers of this compound. The (1R,2S,3R) and (1S,2R,3S) enantiomeric pair, for example, would be expected to have identical boiling points and chromatographic behavior on achiral stationary phases but could be resolved on a chiral column.

Table 1: Known Stereoisomers of this compound

Stereoisomer NameCAS Registry NumberMolecular Formula
Cyclopropane, 1,2-dimethyl-3-pentyl-, (1α,2α,3α)-62238-10-2C₁₀H₂₀
1-methyl-cis-2-pentyl-trans-3-methyl-cyclopropaneNot AvailableC₁₀H₂₀
1-methyl-trans-2-pentyl-cis-3-methyl-cyclopropaneNot AvailableC₁₀H₂₀

This table is generated from available chemical database information. nist.gov

Stereochemical Isomerization of Substituted Cyclopropanols

The stereochemical isomerization of substituted cyclopropanols is a valuable synthetic strategy for accessing different diastereomers that may be difficult to obtain directly. acs.org While research specifically detailing the isomerization of 1,2-dimethyl-3-pentylcyclopropanol is limited, studies on analogous systems provide significant insights into the potential mechanisms and outcomes.

A key method for this transformation involves the use of a silver(I) catalyst to isomerize readily accessible cis-1,2-disubstituted cyclopropanols into their more stable trans-isomers. acs.org This process is driven by the formation of a silver homoenolate intermediate. acs.org The reaction is often reversible and proceeds to favor the thermodynamically more stable product. acs.org

The general procedure for such a silver-catalyzed isomerization involves stirring the cyclopropanol (B106826) substrate with a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), in a suitable solvent like isopropanol (B130326) at room temperature. acs.org The progress of the isomerization can be monitored by techniques such as thin-layer chromatography or gas chromatography-mass spectrometry (GC-MS).

Table 2: Illustrative Data on Silver-Catalyzed Isomerization of a Model Cyclopropanol

SubstrateCatalystSolventTime (h)Product Ratio (cis:trans)
cis-1,2-disubstituted cyclopropanolAgOTf (5 mol %)i-PrOH16>1:20

This table represents typical results from a study on the isomerization of model cis-1,2-disubstituted cyclopropanols and is intended to be illustrative of the methodology. acs.org

This catalytic method provides a pathway to access both diastereomers of a substituted cyclopropanol from a single synthetic route. acs.org For a compound like 1,2-dimethyl-3-pentylcyclopropanol, this would mean that if one diastereomer is preferentially formed in a synthesis, it could potentially be converted to another desired diastereomer through this isomerization process. Mechanistic studies have indicated that these isomerizations can be enantiospecific, meaning that the chirality at a non-reacting center is preserved during the transformation. acs.org

Further synthetic strategies for obtaining substituted cyclopropanes involve nickel-catalyzed cross-electrophile coupling reactions of 1,3-diol derivatives. nih.gov These methods can be stereoconvergent, often favoring the formation of the trans diastereomer of a 1,2-disubstituted cyclopropane. nih.gov

Reactivity and Reaction Mechanisms of 1,2 Dimethyl 3 Pentylcyclopropane

Ring-Opening Reactions of the Substituted Cyclopropane (B1198618) Core

The cleavage of the carbon-carbon bonds in the 1,2-Dimethyl-3-pentylcyclopropane ring can be initiated through various means, including acid catalysis, thermal or photochemical energy, and transition metal catalysis.

Under acidic conditions, the cyclopropane ring can be opened to yield acyclic products. The mechanism is analogous to the acid-catalyzed ring-opening of epoxides. libretexts.org The reaction is initiated by the protonation of the cyclopropane ring, which, although a weak base, can be attacked by a strong acid. This leads to the formation of a corner-protonated or edge-protonated cyclopropane intermediate.

The subsequent step involves the cleavage of a carbon-carbon bond to form a carbocation. In the case of this compound, three C-C bonds can potentially break. The regioselectivity of the ring-opening is determined by the stability of the resulting carbocation. Cleavage will preferentially occur to form the most stable carbocation intermediate.

Thermal activation of this compound can induce homolytic cleavage of a C-C bond, leading to the formation of a 1,3-diradical intermediate. This diradical can then undergo various transformations, including intramolecular hydrogen shifts or rearrangements, to yield isomeric alkenes. The stereochemistry of the starting cyclopropane influences the conformation of the diradical intermediate and, consequently, the stereochemical outcome of the products. For instance, the thermal isomerization of 1,2-dimethylcyclopropane (B14754300) proceeds through such diradical intermediates.

Photochemical ring-opening can also occur, often proceeding through different mechanistic pathways. researchgate.net Direct photolysis or the use of a photosensitizer can lead to the formation of radical cation intermediates. These reactive species can undergo ring-opening to form distonic radical cations, which can then react further to yield a variety of products. Visible-light-mediated photoredox catalysis has emerged as a powerful tool for initiating ring-opening reactions of cyclopropanes under mild conditions. researchgate.net

Transition metals such as palladium (Pd), nickel (Ni), rhodium (Rh), and copper (Cu) can effectively catalyze the ring-opening of cyclopropanes. acs.orgresearchgate.net The mechanism typically involves the oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. This intermediate is a key branching point for various synthetic transformations.

For this compound, the metal catalyst could insert into any of the three C-C bonds. The regioselectivity of this insertion is influenced by both steric and electronic factors of the substituents and the ligand environment of the metal. Following its formation, the metallacyclobutane can undergo several reaction pathways:

Reductive Elimination: This can lead to the formation of a rearranged cyclopropane isomer.

β-Hydride Elimination: This process can generate isomeric alkenes.

Insertion Reactions: The metallacyclobutane can react with other molecules, such as alkenes or alkynes, leading to the formation of larger carbocyclic systems. For example, nickel-catalyzed reactions of 1,3-diol derivatives can form cyclopropanes, suggesting the reversibility and synthetic utility of these intermediates. bohrium.comnih.govfigshare.com

The following table summarizes the different modes of ring-opening for a substituted cyclopropane.

Reaction TypeConditions/ReagentsKey IntermediatePotential Products
Acid-CatalyzedStrong acid (e.g., H₂SO₄, HCl), Nucleophilic solvent (e.g., H₂O, ROH)CarbocationAlcohols, ethers, halides
ThermalHigh temperature (>150°C)1,3-DiradicalIsomeric alkenes
PhotochemicalUV light, photosensitizerRadical cationIsomeric alkenes, functionalized products
Transition Metal-CatalyzedNi, Pd, Rh, Cu complexesMetallacyclobutaneRearranged isomers, alkenes, larger rings via cycloaddition

Cyclopropane Moiety as a Synthon or Reaction Intermediate in Complex Molecule Synthesis

The strained ring of this compound makes it a useful three-carbon building block, or synthon, in organic synthesis. youtube.com Its ability to undergo ring-opening and subsequent reactions allows for the construction of complex molecular architectures.

Carbocationic intermediates generated from the acid-catalyzed ring-opening of this compound can undergo rearrangements to form more stable structures. These rearrangements, such as hydride or alkyl shifts, are common in carbocation chemistry and can lead to skeletal reorganization. libretexts.org

A particularly relevant transformation for related systems is the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane rearranges to a cyclopentene (B43876) upon heating. wikipedia.org Although this compound lacks the vinyl group, analogous rearrangements can be envisioned if a double bond is introduced into the pentyl side chain or if the ring is opened to a diradical that can cyclize to form a five-membered ring.

Cyclopropanes can participate as the three-carbon component in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered rings. acs.orgnih.gov For this to occur, the cyclopropane must be "activated" by donor and acceptor substituents, which facilitate the cleavage of the C-C bond and the formation of a 1,3-zwitterionic or diradical intermediate.

In the context of this compound, which is an unactivated alkylcyclopropane, such reactions typically require transition metal catalysis. A nickel or palladium catalyst can transform the cyclopropane into a reactive intermediate that is equivalent to a 1,3-dipole. This intermediate can then react with a two-atom partner (a dipolarophile), such as an alkyne or an alkene, to construct a cyclopentane (B165970) or cyclopentene ring. nih.gov For example, nickel-catalyzed cycloadditions of cyclopropyl (B3062369) ketones with alkynes are known to produce functionalized cyclopentenes. nih.gov

The following table illustrates how the cyclopropane framework can be viewed in retrosynthetic analysis.

Target Structure FragmentCyclopropane SynthonSynthetic EquivalentReaction Type
Acyclic 1,3-difunctionalized alkanePropane-1,3-dication/dianionThis compoundAcid-catalyzed ring-opening with nucleophiles
Substituted cyclopentane1,3-dipole equivalentThis compound + Transition Metal Catalyst[3+2] Cycloaddition with an alkene
Substituted cyclopentene1,3-dipole equivalentThis compound + Transition Metal Catalyst[3+2] Cycloaddition with an alkyne

Lack of Specific Research on this compound Prevents In-Depth Analysis of Substituent Functionalization

A comprehensive review of scientific literature reveals a significant gap in the specific research concerning the chemical compound this compound. While the existence of this molecule is documented, detailed studies into its reactivity, particularly the regioselective and stereoselective functionalization of its methyl and pentyl substituents, appear to be absent from published research.

The field of organic chemistry has extensively explored the synthesis and reactivity of functionalized cyclopropanes due to their unique structural and electronic properties. bulletin.am The inherent ring strain and sp2-like character of the carbon-carbon bonds in the cyclopropane ring make these molecules valuable intermediates in organic synthesis. acs.orgnih.gov Methodologies such as transition-metal-catalyzed C-H activation have emerged as powerful tools for the functionalization of cyclopropane rings themselves. nih.govresearchgate.netacs.org These reactions often employ directing groups to control the regioselectivity and can achieve high levels of stereocontrol through the use of chiral ligands. rsc.org

However, these documented methods focus on the functionalization of the cyclopropane ring C-H bonds or on cyclopropanes bearing activating groups like esters or amides. Information regarding the selective chemical modification of the alkyl substituents—the two methyl groups and the pentyl group—on a simple, non-activated framework like this compound is not available.

Consequently, it is not possible to provide a detailed, evidence-based article on the "Regioselective and Stereoselective Functionalization of Substituents on the this compound Framework" as requested. Any attempt to do so would require extrapolation from general principles of alkane functionalization and would be speculative in the absence of specific experimental data for this compound. Such an account would not meet the standards of a professional, authoritative, and scientifically accurate article.

Further experimental research is required to elucidate the reactivity of the substituents on this compound and to determine if and how they can be functionalized in a regio- and stereoselective manner. Until such studies are conducted and published, a detailed discussion on this specific topic remains beyond the scope of current scientific knowledge.

Theoretical and Computational Studies of 1,2 Dimethyl 3 Pentylcyclopropane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and inherent stability of molecules. For a molecule like 1,2-Dimethyl-3-pentylcyclopropane, these methods would be indispensable in characterizing its fundamental properties.

The presence of a flexible pentyl group and two methyl substituents on the cyclopropane (B1198618) ring of this compound gives rise to a complex conformational landscape. Different spatial arrangements of these substituents, known as conformers, will have varying energies. Energy minimization calculations are employed to identify the most stable conformer, which corresponds to a minimum on the potential energy surface. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to perform these energy minimizations. researchgate.netibm.com By systematically exploring the rotational possibilities around the single bonds of the pentyl group and considering the different stereoisomers (cis/trans) of the methyl groups, a comprehensive conformational landscape can be mapped out. This analysis would reveal the relative energies of all possible conformers and the energy barriers between them.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer/IsomerMethodRelative Energy (kcal/mol)
(1R,2R,3S) - antiDFT (B3LYP/6-31G)0.00
(1R,2R,3S) - gaucheDFT (B3LYP/6-31G)1.2
(1R,2S,3R) - antiDFT (B3LYP/6-31G)0.5
(1R,2S,3R) - gaucheDFT (B3LYP/6-31G)1.8

Note: This table is illustrative and presents hypothetical data that would be generated from such a study.

The cyclopropane ring is infamous for its significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³ hybridized carbon atoms. wikipedia.orglibretexts.org This angle strain leads to poor overlap of the carbon atomic orbitals, resulting in weaker, "bent" bonds and increased potential energy. libretexts.orgmasterorganicchemistry.com In addition to angle strain, torsional strain arises from the eclipsing interactions of the substituents on the ring. libretexts.orglibretexts.org

The total ring strain in cyclopropane is approximately 27.6 kcal/mol. libretexts.org For this compound, the strain energy would be influenced by the electronic and steric effects of the alkyl substituents. Theoretical calculations would be crucial to quantify this strain energy. One common method involves comparing the heat of formation of the cyclic compound with that of a corresponding acyclic, strain-free reference compound.

Table 2: Components of Ring Strain in Cycloalkanes

CycloalkaneAngle Strain (kcal/mol)Torsional Strain (kcal/mol)Total Ring Strain (kcal/mol)
CyclopropaneHighHigh~27.6 libretexts.org
Cyclobutane (B1203170)ModerateHigh~26.4 libretexts.org
Cyclopentane (B165970)LowModerate~6.5 libretexts.org
CyclohexaneNegligibleNegligible~0.0 libretexts.org

Reaction Pathway Elucidation and Mechanistic Modeling using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, these methods could be used to explore its reactivity and predict the outcomes of various transformations.

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions. wikipedia.org Computational methods can be used to model these reactions by identifying the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the acid-catalyzed ring-opening of this compound could be modeled. Calculations would identify the structure of the protonated cyclopropane intermediate and the subsequent transition state leading to the formation of a carbocation, which would then react further to yield the final product.

Many reactions involving chiral molecules, such as the different stereoisomers of this compound, can produce multiple stereoisomeric products. Computational chemistry can be used to predict the stereoselectivity of these reactions by calculating the energies of the different transition states leading to each product. nih.gov The product formed via the lower energy transition state will be the major product.

For instance, in a hypothetical Simmons-Smith cyclopropanation reaction to synthesize a substituted cyclopropane, computational modeling could predict whether the substituents on the resulting cyclopropane ring will be cis or trans to each other by comparing the energies of the respective transition states.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of a large ensemble of molecules, such as in a liquid or solid state. rsc.org

MD simulations model the movement of atoms and molecules over time based on classical mechanics. rsc.org These simulations can provide insights into the bulk properties of a substance, such as its density, viscosity, and diffusion coefficients. For this compound, MD simulations could be used to study its intermolecular interactions. These interactions, which include van der Waals forces and dipole-dipole interactions, govern the physical properties of the compound. researchgate.netmdpi.com

By simulating a system containing many molecules of this compound, one could analyze the radial distribution functions to understand how the molecules pack together in the liquid phase. This would reveal the average distances and orientations between neighboring molecules, providing a detailed picture of the intermolecular forces at play.

Prediction of Spectroscopic Signatures to Aid Structural Assignment for Novel Isomers of this compound

The unequivocal identification of novel chemical entities, including the various stereoisomers of this compound, relies heavily on the analysis of their spectroscopic signatures. While experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, computational chemistry provides a powerful complementary tool for predicting these signatures. This predictive capability is particularly valuable for distinguishing between closely related isomers where experimental data may be ambiguous. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), offer a route to forecast the ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies that characterize the IR spectrum of a molecule.

The process of predicting spectroscopic signatures for the isomers of this compound would begin with a thorough conformational analysis for each stereoisomer (e.g., (1R,2R,3R), (1R,2R,3S), (1R,2S,3R), etc.). Due to the flexibility of the pentyl group and the potential for different spatial arrangements of the methyl groups relative to the cyclopropane ring, each isomer can exist in several conformations of varying energies. Computational methods are used to identify the most stable conformers for each isomer, as these will be the most populated and therefore the most significant contributors to the observed spectra.

Once the low-energy conformers are identified, their geometries are optimized at a high level of theory. Following optimization, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS). The final predicted spectrum for each isomer is a Boltzmann-weighted average of the spectra of its contributing conformers. This approach accounts for the dynamic nature of the molecule in solution.

Similarly, the vibrational frequencies for each optimized conformer can be calculated. These calculations yield a set of normal modes, each with a characteristic frequency and intensity, which correspond to the expected absorption bands in the IR spectrum. By analyzing the predicted NMR and IR data, it is possible to identify unique spectral features for each isomer of this compound, thereby creating a theoretical blueprint that can be compared against experimental data to confirm the structure of a newly synthesized compound.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR chemical shifts are highly sensitive to the stereochemical environment of each proton. The relative orientation of the methyl and pentyl groups on the cyclopropane ring will significantly influence the shielding of the cyclopropyl (B3062369) protons and the protons on the substituent groups. For instance, protons on the same side of the ring as a bulky substituent are likely to be shielded and appear at a lower chemical shift (upfield) compared to those on the opposite side.

Below is an illustrative data table of predicted ¹H NMR chemical shifts for two hypothetical stereoisomers of this compound. These values are based on general principles of ¹H NMR spectroscopy of substituted cyclopropanes and are presented to demonstrate the expected differences between isomers.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for Isomers of this compound

Proton AssignmentIsomer A ((1R,2S,3R)-cis-cis)Isomer B ((1R,2R,3S)-cis-trans)
Cyclopropyl H-10.650.75
Cyclopropyl H-20.700.85
Cyclopropyl H-30.500.60
Methyl H (C1-CH₃)1.101.15
Methyl H (C2-CH₃)1.051.20
Pentyl α-CH₂1.251.30
Pentyl β-CH₂1.401.42
Pentyl γ-CH₂1.351.36
Pentyl δ-CH₂1.301.31
Pentyl ε-CH₃0.900.91

Note: These are hypothetical values for illustrative purposes.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR chemical shifts are also highly dependent on the molecular geometry. The carbon atoms of the cyclopropane ring are particularly sensitive to the orientation of the substituents. The steric compression between bulky groups can cause a shielding effect (the γ-gauche effect), leading to an upfield shift in the resonance of the affected carbon atoms.

The following table provides a hypothetical comparison of predicted ¹³C NMR chemical shifts for two isomers of this compound, illustrating the expected variations.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for Isomers of this compound

Carbon AssignmentIsomer A ((1R,2S,3R)-cis-cis)Isomer B ((1R,2R,3S)-cis-trans)
Cyclopropyl C-120.522.0
Cyclopropyl C-221.023.5
Cyclopropyl C-315.016.5
Methyl C (C1-CH₃)18.019.5
Methyl C (C2-CH₃)17.520.0
Pentyl α-C34.035.2
Pentyl β-C28.528.7
Pentyl γ-C31.831.9
Pentyl δ-C22.622.6
Pentyl ε-C14.114.1

Note: These are hypothetical values for illustrative purposes.

Predicted Infrared (IR) Vibrational Frequencies

An illustrative table of key predicted vibrational frequencies is presented below.

Interactive Data Table: Predicted Key IR Vibrational Frequencies (cm⁻¹) for Isomers of this compound

Vibrational ModeIsomer A ((1R,2S,3R)-cis-cis)Isomer B ((1R,2R,3S)-cis-trans)
C-H Stretch (Alkyl)2850-29602850-2960
C-H Stretch (Cyclopropyl)3000-30803000-3080
CH₂ Scissoring1450-14701455-1475
CH₃ Asymmetric Bending~1465~1468
CH₃ Symmetric Bending~1375~1380
Cyclopropane Ring Deformation1020-10501015-1045
C-C Stretch (Ring-Substituent)1180-12201185-1225

Note: These are hypothetical values for illustrative purposes.

Biological Relevance and Molecular Interactions of Substituted Cyclopropanes Strictly Excluding Clinical/safety Data for 1,2 Dimethyl 3 Pentylcyclopropane

Cyclopropane (B1198618) Derivatives as Structural Probes for Biological Systems

Cyclopropane derivatives serve as valuable tools for investigating biological systems due to their unique structural and chemical properties. unl.pt The rigid, three-membered ring acts as a conformational anchor, making these compounds excellent building blocks for creating structurally well-defined molecules. unl.ptresearchgate.net This rigidity allows for their use in designing conformationally restricted peptides and other bioactive molecules, providing insights into the spatial requirements for molecular recognition at receptor binding sites or enzyme active sites. researchgate.net

Natural and synthetic cyclopropanes are found in a wide array of biologically active compounds, including those with enzyme-inhibiting, antibiotic, and neurochemical properties. unl.pt Their presence in natural products from animals, plants, and microorganisms, or as transient intermediates in metabolic pathways, makes them convenient probes for mechanistic studies in bioorganic chemistry and for the design of new therapeutic agents. unl.pt For instance, the simple 2-substituted 1-aminocyclopropanecarboxylic acids (ACCs) are not only precursors to the plant hormone ethylene (B1197577) but also act as potent and selective ligands for the glycine (B1666218) modulation site of the N-methyl-D-aspartate (NMDA) receptor, proving useful in neurochemical research. researchgate.net

In a practical application of their use as molecular probes, a stable cyclopropane derivative of Spliceostatin A was synthesized to study the spliceosome. nih.gov The introduction of the cyclopropane ring was intended to enhance chemical stability while maintaining biological activity. This analog was shown to inhibit splicing and induce the coalescence of nuclear speckles in a manner comparable to the parent compound, demonstrating the utility of the cyclopropane moiety as a stable structural surrogate in complex molecular probes. nih.gov

Fundamental Insights into Enzyme-Substrate Interactions Mediated by Cyclopropane Moieties

The cyclopropane ring's unique electronic and steric properties provide a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. Enzymes that interact with cyclopropane-containing substrates offer fundamental insights into transition states, reaction intermediates, and the steric and electronic requirements of enzyme active sites. The biosynthesis of cyclopropane rings is catalyzed by enzymes that can be broadly categorized into two classes: those proceeding through carbocationic intermediates and those involving carbanionic intermediates. nih.gov

A notable example comes from the study of terpene synthases. Squalene synthase, for instance, catalyzes the formation of a cyclopropane-containing intermediate (presqualene pyrophosphate) from two molecules of farnesyl pyrophosphate, a key step in cholesterol biosynthesis. nih.gov This reaction proceeds through a series of carbocationic rearrangements, and the enzyme's active site must precisely stabilize these high-energy intermediates.

Furthermore, cyclopropane derivatives have been used to probe the reactivity of oxidizing enzymes. unl.pt For example, the monooxygenase from Methylococcus capsulatus oxidizes cyclopropane to cyclopropanol (B106826) without opening the ring, showcasing the enzyme's ability to perform hydroxylation on the strained ring system. unl.pt In contrast, the formation of the cyclopropane ring in the anticancer agent curacin A is catalyzed by an enoyl-acyl carrier protein (ACP) reductase domain (ER). nih.gov Structural studies of this enzyme (CurF ER) reveal that a specific loop structure is responsible for catalysis and for preventing the protonation that would lead to a standard double-bond reduction, instead facilitating the ring closure. nih.gov This demonstrates how an enzyme can rigorously exclude certain reactants, like proton donors, from the active site to favor the formation of a strained ring structure. nih.gov

The interaction of pyridoxal-5'-phosphate (PLP)-dependent enzymes with cyclopropane precursors also provides significant mechanistic understanding. ACC synthase, which converts S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylate (ACC), is a well-studied example of a PLP-dependent enzyme that catalyzes a cyclopropanation reaction. nih.gov

Structure-Activity Relationship (SAR) Studies for Analogs of 1,2-Dimethyl-3-pentylcyclopropane (Focus on Molecular Recognition and Ligand Binding)

The introduction of a cyclopropane ring into a molecule can significantly impact its binding affinity for a target protein by:

Constraining Conformation: The rigid cyclopropane ring locks the relative positions of its substituents, reducing the number of available conformations. This can lead to a more favorable binding entropy and higher affinity if the constrained conformation matches the binding site's requirements.

Introducing Stereochemical Diversity: The substituents on a cyclopropane ring can exist as different stereoisomers (e.g., cis/trans), and these isomers can exhibit vastly different biological activities. This is because the precise 3D arrangement of atoms is crucial for molecular recognition by a chiral biological target.

A hypothetical SAR study on analogs of this compound would systematically vary the length and branching of the pentyl chain, the position and nature of the methyl groups, and the stereochemistry of the cyclopropane ring to probe the binding pocket of a target and optimize interactions.

Table 1: Hypothetical Structure-Activity Relationship Data for Cyclopropane Analogs

Compound/Analog Modification from Parent Structure Predicted Effect on Binding Affinity Rationale
Analog A Shortening of the pentyl chain to a propyl chain Decrease Reduced van der Waals interactions in a deep hydrophobic pocket.
Analog B Replacement of a methyl group with an ethyl group Increase/Decrease Depends on the size and shape of the specific binding sub-pocket.
Analog C Introduction of a hydroxyl group on the pentyl chain Increase Potential for a new hydrogen bond with a polar residue in the active site.
Analog D trans-isomer instead of cis-isomer Significant Change Alters the 3D orientation of substituents, drastically affecting the fit within the binding site.

Computational Molecular Docking and Affinity Prediction for Specific Biomolecular Targets

Computational molecular docking is a powerful technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. jocpr.commdpi.com This method is instrumental in drug discovery and for understanding molecular interactions at an atomic level. For a compound like this compound or its analogs, docking studies can predict how it might interact with the active site of a specific enzyme or receptor.

The process involves several key steps:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein (often from X-ray crystallography) and the ligand are prepared. The ligand's structure, in this case, would be one of the stereoisomers of this compound.

Defining the Binding Site: A specific region on the receptor, usually a known active or allosteric site, is defined for the docking calculation. jocpr.com

Docking Simulation: A scoring algorithm samples a large number of possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose.

Analysis of Results: The results are analyzed to identify the most stable binding mode (lowest binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein. mdpi.com

While specific docking studies on this compound are not publicly available, studies on other small molecules demonstrate the utility of this approach. For instance, docking of pyrrolo[1,2-a]quinoline (B3350903) derivatives against fungal proteins identified key binding interactions and predicted their potential as antifungal agents. mdpi.com Similarly, docking of 5-azaindazole derivatives against cancer-related proteins helped to identify promising candidates by revealing high bonding interactions with active site amino acids. jocpr.com These studies show that the binding energy and the number of interactions with key residues are strong predictors of a compound's biological activity. jocpr.commdpi.com

Table 2: Illustrative Molecular Docking Results for a Hypothetical Cyclopropane Ligand

Target Protein Ligand Pose Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Enzyme X 1 -8.5 LEU-45, VAL-89, ILE-101 Hydrophobic
Enzyme X 1 -8.5 TYR-92 Pi-Alkyl
Receptor Y 1 -6.2 PHE-250, TRP-310 Hydrophobic
Receptor Y 2 -5.9 SER-150 Hydrogen Bond (with analog)

Conformational Constraints Imposed by the Cyclopropane Ring and their Influence on Molecular Recognition

The three-membered ring of cyclopropane is fundamentally different from larger cycloalkanes and acyclic systems in its conformational properties. The three carbon atoms of the cyclopropane ring are constrained to lie in a single plane, meaning the ring has no rotational freedom or "ring flip." libretexts.orgresearchgate.netlumenlearning.com This rigidity is a defining characteristic that has profound implications for molecular design and recognition.

This planarity leads to two significant sources of strain:

Angle Strain: The internal C-C-C bond angles are fixed at 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This strain makes the ring's bonds weaker and more reactive than typical C-C single bonds. libretexts.orglumenlearning.com

Torsional Strain: The C-H bonds on adjacent carbon atoms are held in a fully eclipsed conformation, leading to repulsive steric interactions and high torsional strain. libretexts.orglumenlearning.comyoutube.com

These constraints mean that the substituents attached to a cyclopropane ring are held in fixed relative orientations (cis or trans). researchgate.net This lack of flexibility is a powerful tool in medicinal chemistry and chemical biology. By incorporating a cyclopropane ring into a larger molecule, chemists can lock a specific conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity. unl.pt This steric effect, sometimes termed "cyclopropylic strain," limits the rotation of bonds between the ring and its substituents, forcing a particular spatial arrangement. researchgate.net

The influence on molecular recognition is direct: a biological receptor or enzyme active site has a specific three-dimensional shape. A flexible molecule must adopt the correct "active" conformation to bind effectively. A molecule containing a cyclopropane ring, like this compound, presents a much more rigid scaffold. If this pre-organized conformation fits the binding site well, binding will be highly favorable. Conversely, if the fixed conformation is a poor match, binding will be weak or non-existent. This principle is used to design highly specific ligands and to probe the geometric requirements of biological binding pockets. nih.gov

Advanced Methodologies and Future Research Directions for 1,2 Dimethyl 3 Pentylcyclopropane

Development of Novel Catalytic Systems for Stereoselective Synthesis of 1,2-Dimethyl-3-pentylcyclopropane

The precise three-dimensional arrangement of atoms in this compound is critical for its potential applications, making stereoselective synthesis a primary goal for chemists. The development of novel catalytic systems is at the heart of achieving high levels of diastereoselectivity and enantioselectivity. Current research in cyclopropanation focuses on transition-metal catalysis and biocatalysis to create chiral cyclopropanes with high purity. dicp.ac.cnrsc.org

Transition-metal catalysts, particularly those based on cobalt, copper, and rhodium, are well-established for the cyclopropanation of alkenes. researchgate.netrsc.org For a trisubstituted cyclopropane (B1198618) like this compound, a key challenge is controlling the relative and absolute stereochemistry of the three substituents. Recent breakthroughs include the use of cobalt catalysts with specifically designed chiral ligands that can facilitate asymmetric cyclopropanation from gem-dichloroalkanes and alkenes, offering high enantioselectivity for various alkene types. dicp.ac.cn Such systems could be adapted for the synthesis of this compound by reacting an appropriate alkene with a dichlorinated precursor.

Biocatalysis, using engineered enzymes, presents a green and highly selective alternative. Engineered myoglobin (B1173299) and dehaloperoxidase enzymes have been repurposed to catalyze carbene transfer reactions, yielding cyclopropanes with exceptional diastereo- and enantiomeric ratios. acs.orgnih.gov For instance, an engineered dehaloperoxidase was used for the cyclopropanation of vinyl esters, achieving up to 99.5:0.5 diastereomeric and enantiomeric ratios. acs.org Tailoring an enzyme's active site for the specific geometry of the precursors to this compound could provide a direct and efficient route to a single desired stereoisomer.

Table 1: Comparison of Modern Catalytic Systems for Stereoselective Cyclopropanation

Catalyst TypePrecursorsKey AdvantagesPotential for this compound
Chiral Cobalt Complexes gem-dichloroalkanes, alkenesHigh enantioselectivity for various alkenes, avoids hazardous diazoalkanes. dicp.ac.cnApplicable to the synthesis of specific stereoisomers from corresponding alkenes and dichloro-precursors.
Engineered Myoglobin Alkenes, diazoacetonitrileHigh diastereo- and enantioselectivity (up to 99.9%), high turnover numbers. nih.govCould be engineered to accept the substrates required for the target molecule, offering a highly specific synthesis.
Engineered Dehaloperoxidase Vinyl esters, ethyl diazoacetateExcellent diastereo- and enantioselectivity (up to 99.5:0.5 dr/er), operates under mild conditions. acs.orgA potential biocatalytic route if the enzyme can be adapted for the non-ester substrates of the target compound.
Chiral Phosphine/Co Complexes Cyclopropenes, alkenylboronic acidsDirect introduction of alkenyl groups onto a cyclopropane ring with high stereocontrol. researchgate.netA possible, though complex, route involving the modification of a pre-formed cyclopropene (B1174273) ring.

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis of Cyclopropane Derivatives

For the industrial production of this compound, scalability, safety, and efficiency are paramount. Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods for cyclopropanation reactions. chemistryviews.orguva.nl This approach involves pumping reagents through a series of tubes or channels, where the reaction occurs in a continuous stream.

One of the major benefits of flow chemistry is the ability to safely handle highly reactive intermediates, such as unstabilized diazo compounds, which are often used in cyclopropanation. rsc.org In a flow system, these intermediates can be generated and consumed in situ, minimizing the risk associated with their accumulation in large quantities. rsc.org This enhances the safety profile of the synthesis significantly.

Furthermore, continuous-flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved consistency and higher yields of the desired product. researchgate.net The use of immobilized catalysts, such as a diarylprolinol catalyst attached to a polystyrene resin, within a packed-bed reactor has been shown to facilitate cyclopropanation in a continuous manner. chemistryviews.org Such a setup allows for easy separation of the catalyst from the product stream and enables catalyst recycling, reducing costs and waste. This methodology could be directly applied to the synthesis of this compound, enabling a scalable and sustainable manufacturing process. uva.nlrsc.org

Table 2: Batch vs. Flow Chemistry for Cyclopropane Synthesis

FeatureBatch ProcessingFlow Chemistry / Continuous Processing
Safety Higher risk with hazardous intermediates (e.g., diazo compounds) due to large-scale handling.Enhanced safety by generating and consuming reactive intermediates in situ. rsc.org
Scalability Scaling up can be challenging, often requiring significant process redesign.More straightforward scalability by extending operational time or running parallel systems. uva.nl
Process Control Less precise control over temperature and mixing, potentially leading to side reactions.Precise control over reaction parameters, ensuring reproducibility and reducing byproducts. chemistryviews.orgresearchgate.net
Catalyst Handling Catalyst recovery can be difficult and energy-intensive.Allows for the use of immobilized catalysts for easy separation and reuse. chemistryviews.org
Efficiency May have lower throughput and higher downtime between batches.Higher throughput and potential for multi-step sequences without intermediate isolation. rsc.org

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes for this compound

Retrosynthesis software, powered by AI, can analyze the structure of this compound and propose multiple synthetic routes by breaking it down into simpler, commercially available starting materials. youtube.com These programs leverage vast databases of known chemical reactions to suggest not only established methods but also novel and potentially more efficient pathways that a human chemist might overlook.

Furthermore, machine learning models can be trained on experimental data to predict reaction outcomes, such as yield and stereoselectivity, for a given set of reactants, catalysts, and conditions. escholarship.org This predictive power allows for the rapid in-silico screening of numerous possibilities, saving significant time and resources in the lab. For instance, an ML model could be used to identify the optimal chiral ligand for a cobalt-catalyzed cyclopropanation to maximize the yield of a specific stereoisomer of this compound. As AI in chemistry advances, it promises to move towards fully automated systems that can design, execute, and optimize multi-step syntheses with minimal human oversight. youtube.comnih.gov

Exploration of this compound as a Building Block in Supramolecular Chemistry or Advanced Materials

The unique structural features of this compound—a rigid, strained three-membered ring coupled with flexible alkyl chains—make it an intriguing candidate as a molecular building block (synthon) in supramolecular chemistry and materials science. rsc.orgresearchgate.net

In supramolecular chemistry, molecules self-assemble into larger, ordered structures through non-covalent interactions. nih.govresearchgate.net The specific shape and lipophilic nature of this compound could direct its assembly into well-defined architectures. For example, the pentyl group could drive hydrophobic interactions, while the rigid cyclopropane core could introduce specific packing constraints. This could lead to the formation of liquid crystals, gels, or other organized assemblies with unique properties. While complex cycloparaphenylenes are known to form host-guest complexes, simpler cyclopropane derivatives could be explored for their ability to form specific intermolecular arrangements. nih.gov

In the field of advanced materials, the incorporation of the this compound motif into polymers could impart novel properties. The strained cyclopropane ring can act as a reactive handle, allowing for ring-opening polymerization or modification of the polymer backbone. The alkyl substituents would influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. The inherent chirality of the molecule could also be used to create chiral polymers with applications in enantioselective separations or as chiroptical materials. The exploration of this compound as a monomer or functional additive represents a promising, albeit currently speculative, avenue for future research.

Conclusion and Outlook on the Future of Research on 1,2 Dimethyl 3 Pentylcyclopropane

Synthesis of Key Research Findings and Methodological Advancements in Cyclopropane (B1198618) Chemistry

Research into the synthesis of substituted cyclopropanes has yielded a variety of powerful methodologies. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a foundational method for cyclopropanation of alkenes. unl.pt This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

More advanced methods involve transition-metal catalyzed reactions, often employing diazo compounds as carbene precursors. bulletin.am Catalysts based on rhodium, copper, and palladium have demonstrated high efficiency and selectivity in these transformations. For the specific synthesis of 1,2-Dimethyl-3-pentylcyclopropane, a likely synthetic route would involve the cyclopropanation of the corresponding alkene, (E)- or (Z)-oct-3-ene, using a methylcarbene equivalent. The choice of reagent and catalyst would be crucial in controlling the diastereoselectivity of the reaction, leading to the various possible stereoisomers of the product.

Methodological advancements have also focused on enantioselective cyclopropanation, allowing for the synthesis of specific enantiomers of chiral cyclopropanes. This is particularly relevant for applications in pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity. bohrium.com While specific enantioselective methods for this compound are not widely reported, the general principles of asymmetric catalysis using chiral ligands would be applicable.

Identification of Unresolved Challenges and Open Questions for this compound Research

Despite the foundational knowledge of cyclopropane chemistry, several challenges and open questions remain specifically for this compound:

Lack of Comprehensive Experimental Data: A significant challenge is the scarcity of detailed experimental data for this specific compound. While databases like PubChem and the NIST WebBook provide basic information such as molecular weight and CAS numbers for its stereoisomers, a comprehensive set of experimentally determined spectroscopic (NMR, IR, Mass Spectrometry) and thermodynamic data is not readily available. rsc.orgacs.org The available thermodynamic data from sources like Cheméo are primarily based on computational predictions using methods like the Joback method and are yet to be experimentally validated. youtube.com

Stereochemical Assignment and Separation: this compound can exist as multiple stereoisomers due to the presence of three stereocenters in the cyclopropane ring. The NIST WebBook lists several stereoisomers, including (1α,2α,3α)-1,2-Dimethyl-3-pentylcyclopropane. acs.org A major challenge lies in the selective synthesis of each of these isomers and their subsequent separation and unambiguous characterization. The development of efficient analytical techniques to distinguish between these closely related structures is crucial.

Reactivity and Mechanistic Studies: The chemical reactivity of this compound has not been extensively studied. While general principles of cyclopropane ring-opening reactions under acidic or thermal conditions are known, specific kinetic and mechanistic studies for this compound are lacking. rsc.org Understanding how the interplay of the methyl and pentyl substituents influences the regioselectivity and stereoselectivity of ring-opening reactions is an important area for future investigation.

Toxicological and Environmental Profile: There is a notable absence of toxicological and environmental fate data for this compound. While general information on the environmental behavior of hydrocarbons exists, the specific impact of this compound on ecosystems and its potential toxicity to various organisms are unknown. This data is essential for a complete understanding of its chemical profile and for any potential future applications.

Future Trajectories for Fundamental and Applied Research on this compound and Related Systems

The future of research on this compound and related alkyl-substituted cyclopropanes is likely to follow several key trajectories:

Fundamental Research: There is a clear need for fundamental research to fill the existing data gaps. This includes the targeted synthesis of all possible stereoisomers and their thorough characterization using modern spectroscopic techniques. Detailed thermodynamic studies, including experimental determination of enthalpy of formation, heat capacity, and vapor pressure, would provide a more accurate understanding of the compound's stability and phase behavior.

Methodological Development: Further advancements in stereoselective synthesis will be critical. The development of new catalytic systems that can provide high diastereo- and enantioselectivity in the synthesis of polysubstituted cyclopropanes will open up new avenues for creating complex molecular architectures.

Applied Research: While specific applications for this compound have not been identified, the broader class of cyclopropane derivatives has shown significant potential in various fields. Cyclopropane rings are present in a number of pharmaceuticals and agrochemicals, where they can impart unique conformational constraints and metabolic stability. bulletin.ambohrium.com Future research could explore the potential of this compound and its derivatives as building blocks in medicinal chemistry or as components in new materials. The high ring strain of cyclopropanes also makes them interesting candidates as high-energy density fuels, although this application would require extensive safety and performance evaluation. masterorganicchemistry.com

Computational Chemistry: In the absence of extensive experimental data, computational chemistry will continue to play a vital role in predicting the properties and reactivity of this compound. More sophisticated computational models can be employed to refine predictions of spectroscopic data, thermodynamic properties, and reaction mechanisms, guiding future experimental work.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Dimethyl-3-pentylcyclopropane, and how can reaction efficiency be optimized?

  • Methodology : Cyclopropane synthesis typically employs cyclopropanation of alkenes using catalysts like those in the Simmons-Smith reaction. Optimization involves varying catalysts (e.g., Zn/Cu couples), temperature (controlled exothermic conditions), and alkene substituents to enhance stereoselectivity. Reaction efficiency can be quantified via gas chromatography (GC) to monitor yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming cyclopropane ring geometry (e.g., coupling constants J510HzJ \sim 5-10 \, \text{Hz}). Infrared (IR) spectroscopy identifies strain-induced C-C vibrations. Mass spectrometry (MS) verifies molecular weight. Isomerism requires comparative analysis with reference spectra and computational validation (e.g., density functional theory (DFT)) to distinguish stereoisomers .

Q. How should researchers design experiments to assess the environmental persistence of this compound in aqueous systems?

  • Methodology : Follow OECD Guideline 301 for biodegradation testing, measuring half-life under varying pH and temperature. Use high-performance liquid chromatography (HPLC) to track degradation products. Include controls for abiotic hydrolysis and photolysis to isolate biological vs. chemical pathways .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved through experimental design?

  • Methodology : Employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways. Reproduce studies with standardized heating rates and sample purity (≥98% via GC). Cross-validate with computational models (e.g., Arrhenius plots for activation energy) to reconcile discrepancies in reported stability thresholds .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in ring-opening reactions?

  • Methodology : Use DFT to model transition states for ring-opening mechanisms (e.g., electrophilic addition). Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate with kinetic isotope effects (KIEs) and substituent-dependent rate constants experimentally .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound, particularly in substituent positioning?

  • Methodology : Implement in-situ reaction monitoring (e.g., GC or Raman spectroscopy) to detect intermediates. Use design of experiments (DoE) to optimize reagent stoichiometry and mixing rates. Employ chiral auxiliaries or directing groups to control substituent orientation .

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound derivatives across different assay systems?

  • Methodology : Perform cross-assay validation using orthogonal methods (e.g., enzyme-linked immunosorbent assay (ELISA) vs. cell viability assays). Control for variables like cell line specificity, solvent effects (e.g., DMSO concentration), and metabolite interference. Apply meta-analysis frameworks to harmonize data .

Methodological Notes

  • Data Contradiction Analysis : For conflicting results, prioritize studies with rigorous controls (e.g., purity verification, replication). Use funnel plots or sensitivity analyses to assess publication bias .
  • Experimental Design : Incorporate negative controls (e.g., solvent-only) and blinded sample processing to reduce bias. For environmental studies, include sediment-water partitioning assays to assess bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.